![molecular formula C25H31N7O B2739797 (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone CAS No. 2034582-70-0](/img/structure/B2739797.png)
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
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Description
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H31N7O and its molecular weight is 445.571. The purity is usually 95%.
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Scientific Research Applications
The compound “(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone” has several potential applications in scientific research due to its structural complexity and the presence of multiple pharmacophore features. Here is a comprehensive analysis focusing on six unique applications:
Antimicrobial Activity
Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring in the given compound, have been shown to exhibit a broad range of biological activities, including antibacterial and antifungal properties . The dimethyl substitutions on the pyrazole ring could potentially enhance these properties, making the compound a candidate for developing new antimicrobial agents.
Antitubercular Potential
Pyrazole derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis . The given compound, with its pyrazole and pyrimidine components, may serve as a potent antitubercular agent upon further optimization and testing.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . The given compound could be investigated for its efficacy against Leishmania species and Plasmodium strains, contributing to the fight against these tropical diseases.
Cancer Research
The structural motifs present in the compound, such as the azetidine and pyrimidine rings, are often found in molecules with antitumor properties . This suggests that the compound could be explored as a chemotherapeutic agent, particularly in cancers where these structural features are known to be effective.
Anti-Inflammatory and Analgesic Applications
Imidazole and pyrazole derivatives have demonstrated anti-inflammatory and analgesic effects . The compound , with its related structural framework, might be useful in the development of new drugs to treat inflammation and pain.
properties
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-17-5-6-18(2)22(11-17)29-7-9-30(10-8-29)25(33)21-14-31(15-21)23-13-24(27-16-26-23)32-20(4)12-19(3)28-32/h5-6,11-13,16,21H,7-10,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSCCGRXQLCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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